Cas no 464190-33-8 (4-Bromo-2'-chlorobenzophenone)
4-Bromo-2'-chlorobenzophenone Chemical and Physical Properties
Names and Identifiers
-
- (4-bromophenyl)-(2-chlorophenyl)methanone
- 4-Bromo-2'-chlorobenzophenone
- 2-chloro-4'-bromobenzophenone
- AG-F-59576
- AGN-PC-004ECG
- CTK4I9371
- KB-189678
- Methanone, (4-bromophenyl)(2-chlorophenyl)-
- SureCN5754387
-
- Inchi: InChI=1S/C13H8BrClO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
- InChI Key: YXCBKESUCSTXNW-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
4-Bromo-2'-chlorobenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B088425-250mg |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 250mg |
$ 290.00 | 2022-06-07 | ||
| TRC | B088425-500mg |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 500mg |
$ 480.00 | 2022-06-07 | ||
| Fluorochem | 201917-1g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 1g |
£340.00 | 2022-02-28 | |
| Fluorochem | 201917-2g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 2g |
£624.00 | 2022-02-28 | |
| Fluorochem | 201917-5g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 5g |
£1120.00 | 2022-02-28 | |
| A2B Chem LLC | AG26170-1g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 1g |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AG26170-2g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 2g |
$737.00 | 2024-04-20 | |
| A2B Chem LLC | AG26170-5g |
4-Bromo-2'-chlorobenzophenone |
464190-33-8 | 97% | 5g |
$1288.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651782-1g |
(4-Bromophenyl)(2-chlorophenyl)methanone |
464190-33-8 | 98% | 1g |
¥5651.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651782-5g |
(4-Bromophenyl)(2-chlorophenyl)methanone |
464190-33-8 | 98% | 5g |
¥13135.00 | 2024-05-12 |
4-Bromo-2'-chlorobenzophenone Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Bromo-2'-chlorobenzophenone
Professional Introduction to 4-Bromo-2'-chlorobenzophenone (CAS No. 464190-33-8)
4-Bromo-2'-chlorobenzophenone is a significant compound in the realm of organic synthesis and pharmaceutical development, characterized by its unique structural properties and versatile applications. This benzophenone derivative, identified by the chemical formula C13H7BrClO, features both bromine and chlorine substituents on a benzene ring, making it a valuable intermediate in the synthesis of more complex molecules. The presence of these halogen atoms enhances its reactivity, allowing for diverse chemical transformations that are crucial in medicinal chemistry and material science.
The compound's molecular structure, with a benzophenone core substituted at the 4-position with a bromine atom and the 2'-position with a chlorine atom, imparts specific electronic and steric properties. These attributes make 4-Bromo-2'-chlorobenzophenone an attractive building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its role as a precursor in synthesizing biologically active molecules has been extensively explored in recent years, particularly in the design of small-molecule inhibitors targeting various disease pathways.
In recent years, research has highlighted the utility of halogenated benzophenones like 4-Bromo-2'-chlorobenzophenone in the development of targeted therapies. For instance, studies have demonstrated its application in creating kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromine and chlorine atoms facilitate selective modifications, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This flexibility has led to several promising candidates entering preclinical trials for conditions such as leukemia and rheumatoid arthritis.
The synthesis of 4-Bromo-2'-chlorobenzophenone typically involves bromination and chlorination reactions on a benzophenone precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce halogens with precision, minimizing unwanted side products.
One notable area where 4-Bromo-2'-chlorobenzophenone has made significant contributions is in the field of photodynamic therapy (PDT). Researchers have leveraged its photochemical properties to develop photosensitizers that can be activated by light to generate reactive oxygen species, which selectively target cancer cells. The halogen substituents influence the absorption spectrum and metabolic stability of these photosensitizers, enhancing their therapeutic efficacy. Preliminary studies indicate that derivatives of this compound show promise in treating superficial cancers with minimal systemic toxicity.
The compound's relevance extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has been exploited in designing luminescent materials and catalysts. These applications are particularly valuable in developing next-generation optoelectronic devices and sustainable chemical processes. The versatility of 4-Bromo-2'-chlorobenzophenone as a synthetic intermediate continues to drive innovation across multiple scientific disciplines.
In conclusion, 4-Bromo-2'-chlorobenzophenone (CAS No. 464190-33-8) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity make it indispensable in drug discovery, photodynamic therapy, and materials engineering. As research progresses, new applications for this compound are likely to emerge, further solidifying its importance in both academic and industrial settings.
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